![molecular formula C14H14ClNO2 B7494763 N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide](/img/structure/B7494763.png)
N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide, also known as CMF or Furanyl fentanyl, is a synthetic opioid analgesic drug. It is a potent agonist of the μ-opioid receptor and has been used in scientific research for its analgesic properties. The purpose of
Mécanisme D'action
N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide acts as a μ-opioid receptor agonist, which leads to the activation of the G protein-coupled receptor signaling pathway. This results in the inhibition of neurotransmitter release and the reduction of pain sensation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide are similar to other opioids. It produces analgesia, sedation, and respiratory depression. N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide also has the potential to produce addiction and dependence.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide in lab experiments is its high potency, which allows for the use of smaller doses. This reduces the amount of drug needed and minimizes the potential for side effects. However, one limitation is the potential for addiction and dependence, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide. One area of interest is the development of safer and more effective opioid analgesics. Another area of research is the investigation of the role of the μ-opioid receptor in addiction and dependence. Additionally, studies on the pharmacokinetics and pharmacodynamics of N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide could lead to a better understanding of its effects and potential uses.
Conclusion:
In conclusion, N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide is a synthetic opioid analgesic that has been used in scientific research for its potent analgesic properties. Its mechanism of action involves the activation of the μ-opioid receptor, which leads to the inhibition of neurotransmitter release and the reduction of pain sensation. While N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide has advantages for lab experiments, it also has limitations due to its potential for addiction and dependence. Future research on N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide could lead to the development of safer and more effective opioid analgesics, as well as a better understanding of its effects and potential uses.
Méthodes De Synthèse
The synthesis of N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide involves the reaction of 4-chlorobenzyl chloride with N-methylfuran-2-carboxamide in the presence of a base. The resulting product is then purified through recrystallization. The purity of the final product is determined through various analytical techniques such as NMR spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide has been used in scientific research as an analgesic agent. It has been shown to be more potent than morphine in animal models of pain. N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide has also been used in studies investigating the role of the μ-opioid receptor in pain modulation.
Propriétés
IUPAC Name |
N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-10(11-5-7-12(15)8-6-11)16(2)14(17)13-4-3-9-18-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDICBZPFTUJKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)N(C)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


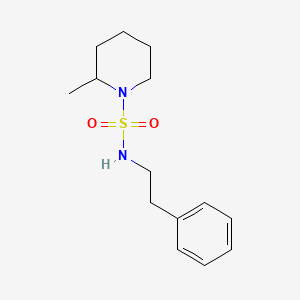
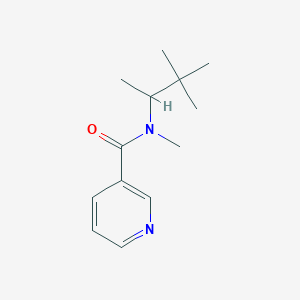
![2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide](/img/structure/B7494713.png)
![2-[Methyl-(2-methylcyclohexyl)amino]acetamide](/img/structure/B7494721.png)
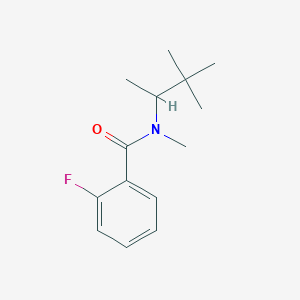
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7494731.png)
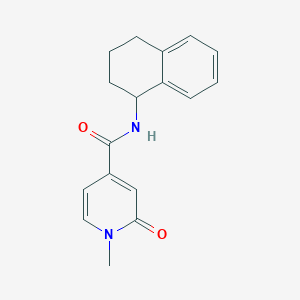
![2-[2-(2,3-Dihydroindol-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7494747.png)


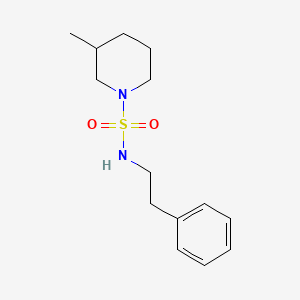
![N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide](/img/structure/B7494771.png)
